molecular formula C22H26N2O5S B11585289 prop-2-en-1-yl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11585289
M. Wt: 430.5 g/mol
InChI Key: WXOAECGUIYUUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives

Preparation Methods

The synthesis of PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-diethoxybenzaldehyde with prop-2-en-1-amine to form an intermediate Schiff base, followed by cyclization with 2-mercapto-4,6-dimethylpyrimidine-5-carboxylic acid under acidic conditions. The final product is obtained after purification through recrystallization or chromatography .

Chemical Reactions Analysis

PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the pyrimidine ring, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE include:

The uniqueness of PROP-2-EN-1-YL 6-(3,4-DIETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

prop-2-enyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H26N2O5S/c1-5-11-29-21(26)19-14(4)23-22-24(18(25)10-12-30-22)20(19)15-8-9-16(27-6-2)17(13-15)28-7-3/h5,8-9,13,20H,1,6-7,10-12H2,2-4H3

InChI Key

WXOAECGUIYUUCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OCC

Origin of Product

United States

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